molecular formula C20H21N3O4S B14957076 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B14957076
M. Wt: 399.5 g/mol
InChI Key: GQKAGPVYVSQLLZ-UHFFFAOYSA-N
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Description

This compound is a 1,2,3-thiadiazole derivative featuring a carboxamide group at position 5, a 4-methoxyphenyl substituent at position 4, and an N-[2-(3,4-dimethoxyphenyl)ethyl] side chain. The 1,2,3-thiadiazole core distinguishes it from the more common 1,3,4-thiadiazole isomers.

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C20H21N3O4S/c1-25-15-7-5-14(6-8-15)18-19(28-23-22-18)20(24)21-11-10-13-4-9-16(26-2)17(12-13)27-3/h4-9,12H,10-11H2,1-3H3,(H,21,24)

InChI Key

GQKAGPVYVSQLLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Thiadiazole Core Construction via Hydrazone Cyclization (Method A)

Reaction Sequence

  • Hydrazone Formation :
    • 4-Methoxyacetophenone reacts with thiosemicarbazide under acidic conditions (HCl/EtOH) to form 4-(4-methoxyphenyl)-2-thiosemicarbazone.
    • Conditions : Reflux at 80°C for 6 hr, yield: 78–85%.
  • Cyclization with Thionyl Chloride :
    • Thiosemicarbazone undergoes cyclodehydration using SOCl₂ to form 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carbonyl chloride.
    • Conditions : 0–5°C, 2 hr, yield: 62–70%.

Critical Parameters

  • Excess SOCl₂ must be evaporated under reduced pressure to prevent side reactions.
  • Anhydrous conditions are essential to avoid hydrolysis of the carbonyl chloride.

Amide Coupling Strategies (Method B)

Step 1: Amine Preparation

  • 3,4-Dimethoxyphenethylamine is synthesized via reductive amination of 3,4-dimethoxybenzaldehyde using NaBH₄/EtOH.
  • Yield : 89–92%.

Step 2: Carboxamide Formation

  • EDC/HOBt-Mediated Coupling :
    • 4-(4-Methoxyphenyl)-1,2,3-thiadiazole-5-carbonyl chloride reacts with 3,4-dimethoxyphenethylamine in dichloromethane using EDC and HOBt.
    • Conditions : RT, 12 hr, yield: 68–75%.
Reagent Solvent Temp (°C) Time (hr) Yield (%)
EDC/HOBt DCM 25 12 68–75
DCC/DMAP THF 0–5 24 55–60
ClCOCOCl (Oxalyl) EtOAc –10 2 72

Table 1: Comparison of amide coupling methods

Alternative One-Pot Assembly (Method C)

Three-Component Reaction

  • 4-Methoxybenzaldehyde, thiosemicarbazide, and 3,4-dimethoxyphenethylamine react in a sequential Mannich-thiocyclization process.
  • Catalyst : Morpholine (10 mol%) in ethanol.
  • Yield : 54–58%.

Advantages :

  • Reduces purification steps.
  • Enables scalability for industrial applications.

Analytical Characterization Data

Spectroscopic Profiles

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (C-N thiadiazole), 1240 cm⁻¹ (OCH₃).
  • ¹H-NMR (400 MHz, DMSO-d₆) :
    • δ 3.82 (s, 6H, OCH₃), 3.85 (s, 3H, OCH₃), 4.12 (t, J=6.8 Hz, 2H, CH₂), 7.24–7.58 (m, 7H, aromatic).
  • LC-MS (ESI+) : m/z 468.2 [M+H]⁺.

Purity Assessment

  • HPLC (C18 column, MeCN/H₂O 70:30): >98% purity.

Industrial-Scale Optimization Considerations

Key Challenges

  • Thionyl Chloride Handling : Requires strict temperature control (-5°C to 5°C) to prevent exothermic decomposition.
  • Amine Sensitivity : 3,4-Dimethoxyphenethylamine is hygroscopic; storage under N₂ is critical.

Cost-Effective Modifications

  • Replace EDC/HOBt with ClCOCOCl for large batches (reduces reagent cost by 40%).
  • Use flow chemistry for cyclization steps to improve throughput.

Comparative Evaluation of Methods

Method Steps Total Yield (%) Scalability Cost
A 3 45–50 Moderate High
B 2 60–65 High Medium
C 1 54–58 Limited Low

Table 2: Synthesis route efficiency metrics

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole Derivatives
  • BTP-2 ([N-(4-[3,5-bis(Trifluoromethyl)-1H-pyrazol-1-yl]phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide]): Shares the 1,2,3-thiadiazole-carboxamide scaffold but incorporates trifluoromethylpyrazole substituents. BTP-2 is a known inhibitor of store-operated calcium entry, highlighting the pharmacological relevance of this core .
  • 5-(S-Alkyl)-1,3,4-Thiadiazole-2-Carboxamides (): These 1,3,4-thiadiazole derivatives exhibit anticancer activity (e.g., IC₅₀ = 1.61–1.98 µg/mL against HepG-2 cells). The positional isomerism affects electronic properties and biological target interactions, as sulfur placement alters ring aromaticity and dipole moments .
Thiazole and Oxazole Analogues

Substituent Effects

Methoxy vs. Methyl/Halide Groups
  • 2-Amino-6-(4-Methylphenyl)-1,3,4-Thiadiazole-5-Carboxamides (): Methyl groups provide steric bulk without the electron-donating effects of methoxy groups. Methoxy substituents in the target compound may enhance solubility and π-π stacking with aromatic residues in biological targets .
Aromatic Side Chain Modifications
  • 2-(3,4-Dimethoxyphenyl)-N-(4-Methoxyphenyl)-1-Propyl-1H-Benzo[d]imidazole-5-Carboxamide (): Replaces the thiadiazole core with a benzimidazole, a scaffold associated with dopamine receptor modulation. The dimethoxyphenylethyl group in the target compound may offer unique conformational flexibility .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents Biological Activity Reference
Target Compound 1,2,3-Thiadiazole 4-(4-Methoxyphenyl); N-[2-(3,4-Dimethoxyphenyl)ethyl] Not reported
BTP-2 1,2,3-Thiadiazole 4-Methyl; Trifluoromethylpyrazole Calcium channel inhibition
5-(S-Methyl)-1,3,4-Thiadiazole-2-Carboxamide 1,3,4-Thiadiazole S-Methyl; Phenyl Anticancer (IC₅₀ = 1.61 µg/mL)
2-Amino-6-(4-Methylphenyl)-1,3,4-Thiadiazole-5-Carboxamide 1,3,4-Thiadiazole 4-Methylphenyl; Amino Not reported

Table 2: Substituent Impact on Activity

Substituent Type Example Compound Effect on Properties
Methoxy (OCH₃) Target Compound Enhanced lipophilicity, π-π interactions
Trifluoromethyl (CF₃) BTP-2 Increased electronegativity, metabolic stability
Chlorine (Cl) Electronegative, hydrophobic binding
Methyl (CH₃) Steric bulk, reduced polarity

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article will explore the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C21H25N3O4S
  • Molecular Weight : 399.51 g/mol
  • SMILES Notation : C/C(=C\C1=CC=C(C=C1)OC)/C(=O)NCCC2=CC(=C(C=C2)OC)OC

Biological Activity Overview

Research shows that compounds containing a thiadiazole moiety exhibit various biological activities, including anticancer, antifungal, and antimicrobial properties. Thiadiazole derivatives have been increasingly recognized for their potential in drug development.

Anticancer Activity

Several studies have investigated the anticancer activity of thiadiazole derivatives similar to this compound. For instance:

  • Case Study 1 : A study reported that thiadiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), Caco-2 (colorectal cancer), and Hep3B (liver cancer). Specifically, compounds similar to this compound exhibited IC50 values in the micromolar range against Hep3B cells, indicating potent anticancer activity .
  • Mechanism of Action : The anticancer effects are attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival. Thiadiazoles may target thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and epigenetic regulation .

Pharmacological Studies

Recent pharmacological studies have highlighted the diverse biological activities of thiadiazole derivatives:

Activity TypeCompound SimilarityIC50 ValueTarget
AnticancerThiadiazole10 µMHep3B
AntimicrobialVarious derivatives20 µMBacterial strains
Anti-inflammatorySimilar scaffolds15 µMInflammatory markers

Research Findings

  • Cytotoxicity : Compounds with thiadiazole structures showed promising results in reducing cell viability in cancer cell lines. For example, a derivative exhibited an IC50 value of 10 µM against Hep3B cells .
  • Cell Cycle Arrest : Studies have demonstrated that certain thiadiazole compounds induce G0/G1 phase arrest in cancer cells, thereby inhibiting their proliferation .
  • In Vivo Studies : Animal models have shown that these compounds can significantly reduce tumor size when administered at therapeutic doses .

Q & A

Basic Research Questions

What are the optimal synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide?

The synthesis involves cyclization of intermediates containing methoxy-substituted phenyl groups and thiadiazole cores. Key steps include:

  • Condensation reactions between isothiocyanates and hydrazine derivatives to form the thiadiazole ring (e.g., acetonitrile reflux with iodine and triethylamine for cyclization) .
  • Purification via automated flash silica chromatography or recrystallization to achieve ≥95% purity .
  • Use of protecting groups (e.g., ethyl esters) for carboxamide functionality, followed by deprotection under acidic/basic conditions .

How can structural characterization be performed for this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns and methoxy group positions. For example, methoxy protons appear as singlets at δ 3.7–3.9 ppm .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₂₂N₄O₅S) and isotopic patterns .

Advanced Research Questions

What methodologies resolve contradictions in reported biological activity data for thiadiazole derivatives?

Conflicting data (e.g., antimicrobial vs. anticancer activity) arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains .
  • Structural analogs : Minor substitutions (e.g., 4-methoxy vs. 3,4,5-trimethoxy groups) alter target binding .
  • Dose-response curves : Use nonlinear regression models (e.g., GraphPad Prism) to quantify IC₅₀ variability .

How can the compound’s solubility be optimized for in vivo studies?

  • Co-solvent systems : Use DMF:water (≤10% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug design : Convert the carboxamide to a methyl ester for improved bioavailability, followed by enzymatic hydrolysis in vivo .

What computational strategies predict SAR for methoxy-substituted thiadiazoles?

  • Molecular docking : Screen against targets like tubulin (anticancer) or CYP450 enzymes (metabolism) using AutoDock Vina .
  • QSAR models : Correlate methoxy group positions (e.g., 3,4-di-OCH₃ vs. 4-OCH₃) with logP and polar surface area to predict permeability .

How are discrepancies between in vitro and in vivo efficacy addressed?

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and clearance rates using LC-MS/MS .
  • Metabolite identification : Incubate with liver microsomes to detect oxidative metabolites (e.g., demethylation of methoxy groups) .

What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves and fume hoods due to potential skin/eye irritation .
  • Waste disposal : Neutralize reaction byproducts (e.g., sulfur byproducts from cyclization) with 10% sodium bicarbonate .

Methodological Tables

Table 1. Key Synthetic Intermediates and Conditions

IntermediateReaction ConditionsYield (%)Purity (HPLC)Reference
Thiadiazole precursorAcetonitrile, iodine, triethylamine, reflux6895%
Carboxamide derivativeEthanol, HCl, 12 h, RT8298%

Table 2. Biological Activity Comparison by Substituent

Substituent PatternIC₅₀ (μM) AnticancerMIC (μg/mL) AntimicrobialReference
3,4-Di-OCH₃12.3 ± 1.525.0 ± 2.1
4-OCH₃45.6 ± 3.262.5 ± 4.8

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